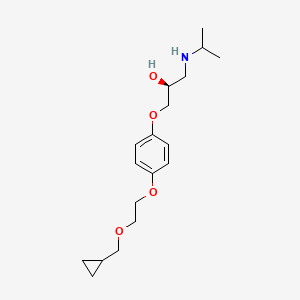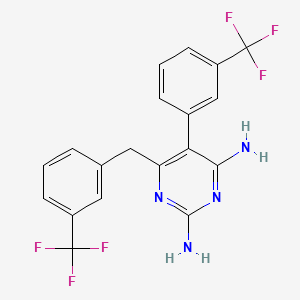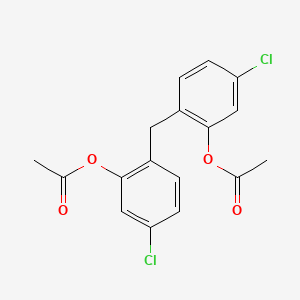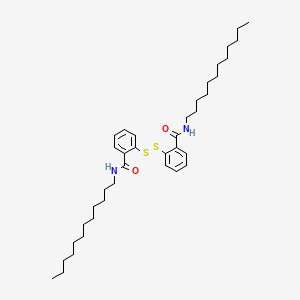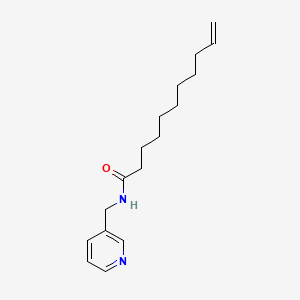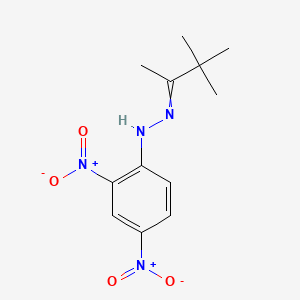
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of 280.2798 g/mol . . This compound is often used in various chemical analyses and research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of 3,3-dimethyl-2-butanone (pinacolone) with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst . The reaction proceeds as follows:
3,3-Dimethyl-2-butanone+2,4-Dinitrophenylhydrazine→2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into hydrazines and other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include oximes, hydrazines, and substituted derivatives, which have applications in different fields of chemistry and industry.
科学研究应用
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of carbonyl compounds.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. It acts as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of stable complexes, which are useful in various analytical and synthetic applications .
相似化合物的比较
Similar Compounds
3-Methyl-2-butanone 2,4-dinitrophenylhydrazone: Similar in structure but with a methyl group instead of a dimethyl group.
2-Butanone, (2,4-dinitrophenyl)hydrazone: Lacks the dimethyl substitution.
Uniqueness
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
964-53-4 |
|---|---|
分子式 |
C12H16N4O4 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
N-(3,3-dimethylbutan-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H16N4O4/c1-8(12(2,3)4)13-14-10-6-5-9(15(17)18)7-11(10)16(19)20/h5-7,14H,1-4H3 |
InChI 键 |
OMNJXFSXEYYSRY-UHFFFAOYSA-N |
规范 SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


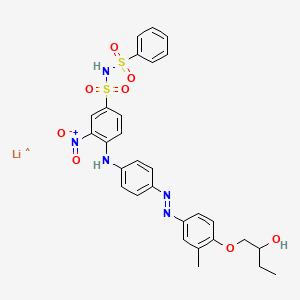
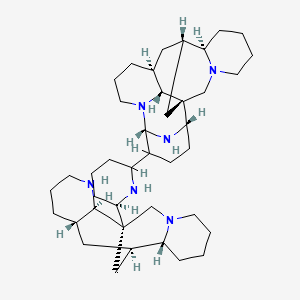
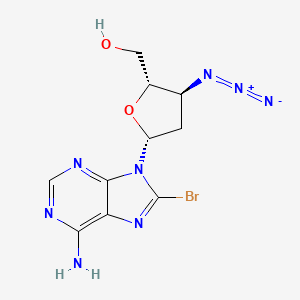

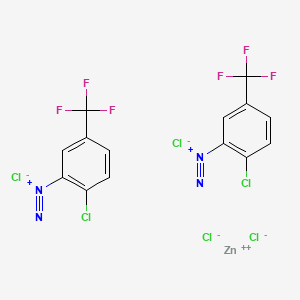

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)
